molecular formula C16H14N4O2 B5991945 N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide

N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide

Cat. No.: B5991945
M. Wt: 294.31 g/mol
InChI Key: NYKRLTTWFVYNHH-RQZCQDPDSA-N
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Description

N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their wide range of biological activities, while pyridine derivatives are commonly found in many pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyridine carboxamide under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in an appropriate solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Pyridine-3-carboxamide: A simpler pyridine derivative used in pharmaceuticals.

Uniqueness

What sets N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide apart is its combined indole and pyridine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-20-10-12(6-7-15(20)21)16(22)19-17-9-13-8-11-4-2-3-5-14(11)18-13/h2-10,18H,1H3,(H,19,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKRLTTWFVYNHH-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN=CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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